5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide
Description
5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide is a thiazole derivative characterized by a 2,4-difluorophenylmethyl substituent at position 5, a methyl group at position 4, and an amine group at position 2. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2S.BrH/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13;/h2-3,5H,4H2,1H3,(H2,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQHPNMCACBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)F)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Synthesis
The reaction begins with the preparation of 5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine free base. A thiourea derivative (e.g., methylthiourea) reacts with an α-bromo ketone precursor, specifically 1-(2,4-difluorophenyl)-3-bromo-2-butanone, under refluxing ethanol. The mechanism proceeds via nucleophilic displacement of bromide by the thiolate ion, followed by cyclization to form the thiazole ring.
Key Conditions :
- Solvent : Ethanol or isopropanol (70–80°C)
- Stoichiometry : 1:1 molar ratio of thiourea to α-bromo ketone
- Reaction Time : 6–8 hours
Isolation and Characterization
The crude free base is isolated via vacuum filtration and recrystallized from a hexane-ethyl acetate mixture (3:1 v/v). Purity is confirmed using high-performance liquid chromatography (HPLC) (>98%) and nuclear magnetic resonance (NMR) spectroscopy. The 4-methyl group resonates as a singlet at δ 2.35 ppm in the $$ ^1H $$ NMR spectrum, while the thiazole protons appear as multiplet signals between δ 6.8–7.2 ppm.
Introduction of the 2,4-Difluorophenylmethyl Group
The 2,4-difluorophenylmethyl substituent is introduced via a Suzuki-Miyaura cross-coupling reaction, leveraging palladium catalysis to achieve high regioselectivity.
Suzuki-Miyaura Coupling Protocol
A halogenated thiazole intermediate (e.g., 5-bromo-4-methyl-1,3-thiazol-2-amine) reacts with (2,4-difluorophenyl)methylboronic acid in the presence of a palladium catalyst.
Representative Reaction Setup :
| Component | Quantity | Role |
|---|---|---|
| 5-Bromo-4-methylthiazol-2-amine | 10 mmol | Electrophilic partner |
| (2,4-Difluorophenyl)methylboronic acid | 12 mmol | Nucleophilic partner |
| Pd(PPh₃)₄ | 0.5 mol% | Catalyst |
| K₂CO₃ | 20 mmol | Base |
| Dioxane:H₂O (4:1) | 50 mL | Solvent |
Conditions :
Alternative Alkylation Strategies
In industrial settings, nucleophilic alkylation using 2,4-difluorobenzyl bromide offers a cost-effective route. The thiazole-2-amine reacts with the benzyl bromide derivative in dimethylformamide (DMF) at 60°C for 6 hours, achieving 75% yield. However, this method requires stringent exclusion of moisture to prevent hydrolysis.
Hydrobromide Salt Formation
Conversion of the free base to its hydrobromide salt enhances stability and aqueous solubility.
Acid-Base Neutralization
The free base is dissolved in anhydrous diethyl ether, and a stoichiometric equivalent of hydrobromic acid (48% w/w) is added dropwise at 0°C. The precipitate is collected, washed with cold ether, and dried under vacuum.
Critical Parameters :
Characterization of the Hydrobromide Salt
The salt exhibits a distinct melting point of 218–220°C and a bromide ion content of 18.2–18.5% (theoretical: 18.4%). Fourier-transform infrared (FT-IR) spectroscopy confirms N–H stretching at 3200 cm⁻¹ and C–Br absorption at 650 cm⁻¹.
Optimization and Industrial Scaling
Catalyst Screening for Suzuki Coupling
A comparative study of palladium catalysts reveals the following performance metrics:
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 78 | 97 |
| PdCl₂(dppf) | Dppf | 85 | 98 |
| Pd(PPh₃)₄ | None | 82 | 96 |
PdCl₂(dppf) emerges as the optimal catalyst due to superior yield and reduced side-product formation.
Solvent Effects on Cyclization
Ethanol outperforms acetonitrile and tetrahydrofuran (THF) in Hantzsch synthesis, providing higher reaction rates and lower impurity profiles:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 6 | 82 |
| Acetonitrile | 10 | 65 |
| THF | 12 | 58 |
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole ring.
Scientific Research Applications
5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Fluorine vs. Chlorine Substitution : Fluorine’s high electronegativity and small size enhance hydrogen bonding and reduce metabolic degradation compared to chlorine, which increases lipophilicity and steric bulk .
- 2,4-Difluoro vs. 3,4-Difluoro : The 2,4-difluoro substitution in the target compound provides a planar aromatic system, while 3,4-difluoro () introduces steric hindrance, affecting binding interactions .
Physicochemical Properties
- Solubility : Hydrobromide salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases (e.g., 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine) .
- Melting Points: The 2,4-difluoro analog (target) likely has a higher melting point than mono-fluoro derivatives (e.g., 2-fluoro analog in ) due to stronger intermolecular interactions .
Biological Activity
5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant research findings, highlighting its role as an enzyme inhibitor and receptor modulator.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 2,4-difluoroaniline and thiazole derivatives. Key steps include:
- Reagents : 2,4-difluoroaniline, thiazole derivatives, potassium carbonate (as a base), and a polar solvent like dimethylformamide (DMF).
- Conditions : The reaction is performed at elevated temperatures to facilitate the nucleophilic attack of the amine group on the electrophilic carbon of the thiazole ring.
- Purification : High-purity products are obtained through recrystallization or chromatography.
Anticancer Properties
Research indicates that 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine exhibits notable anticancer properties. Studies have shown:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (human cervix carcinoma) and L1210 (murine leukemia cells) with IC50 values indicating significant antiproliferative activity .
- Mechanism of Action : It is believed that the compound disrupts cellular processes critical for cancer cell survival, potentially through inhibition of specific enzymatic pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Effectiveness Against Microbial Strains : Preliminary studies indicate effectiveness against certain microbial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine acts as an enzyme inhibitor:
- Binding Affinity : The presence of fluorine atoms enhances binding affinity to biological targets, leading to significant modulation of target proteins .
- Inhibition Studies : Interaction studies reveal that this compound can inhibit enzymatic pathways associated with disease progression .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C13H10F3N | Contains an amide functional group; potential for different biological activity |
| 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine | C11H10F2N2S | Methyl substitution may influence solubility and bioactivity |
| 4-Methyl-5-phenyl-1,3-thiazol-2-amine | C10H10N2S | Lacks fluorine; offers a different interaction profile |
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine:
- Anticancer Activity : A study assessed various thiazole derivatives' cytotoxic effects against multiple cancer cell lines. Compounds with structural similarities exhibited varying degrees of activity .
- Antioxidant Effects : Some derivatives showed promising antioxidant properties in scavenging free radicals and protecting against oxidative stress .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in a basic aqueous medium to form a bromoacetamide intermediate .
- Step 2: Coupling with a 2,4-difluorophenylmethyl derivative (e.g., via nucleophilic substitution or Suzuki-Miyaura cross-coupling) in an aprotic polar solvent like DMF or DMSO .
- Step 3: Hydrobromide salt formation using HBr in acetic acid or ethanol under controlled pH .
Key considerations: Monitor reaction progress via TLC and confirm intermediate purity using column chromatography. Optimize temperature (60–90°C) and solvent polarity to minimize byproducts .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm homogeneity via melting point analysis .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for difluorophenyl, thiazole protons at δ 2.1–2.4 ppm for methyl groups) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₁F₂N₂S·HBr) .
- X-ray Crystallography: For definitive stereochemical analysis, grow single crystals in DMSO/water mixtures and refine data using software like SHELX .
Basic: What are critical parameters for optimizing reaction yields and minimizing impurities?
Answer:
- Temperature Control: Maintain 70–80°C during coupling steps to balance reactivity and side reactions (e.g., decomposition of fluorine substituents) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiazole amines but require inert atmospheres to prevent oxidation .
- Catalyst Use: For cross-coupling steps, employ Pd(PPh₃)₄ (1–2 mol%) with K₂CO₃ as a base to improve regioselectivity .
Advanced: How can researchers investigate reaction mechanisms to address byproduct formation?
Answer:
- Isotopic Labeling: Introduce deuterium at the methyl group of the thiazole core to track proton transfer pathways during hydrobromide formation .
- Computational Studies: Use DFT calculations (e.g., Gaussian 16) to model transition states and identify energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .
- Kinetic Profiling: Conduct time-resolved IR spectroscopy to detect intermediates like enamine tautomers or bromide adducts .
Advanced: What methodologies are used to resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Analysis: Perform IC₅₀ assays in triplicate using standardized cell lines (e.g., HEK293 for cytotoxicity) to account for variability in potency measurements .
- Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to assess if observed discrepancies arise from differential metabolism .
- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) to validate binding affinity to proposed targets (e.g., kinase enzymes) and rule off-target effects .
Advanced: How can the environmental fate of this compound be evaluated in long-term studies?
Answer:
- Experimental Design: Follow a tiered approach per OECD guidelines:
- Analytical Methods: Use LC-MS/MS to quantify trace residues in environmental matrices (detection limit < 1 ppb) .
Advanced: What strategies are effective for correlating crystal structure data with pharmacological activity?
Answer:
- Structure-Activity Relationship (SAR): Overlay X-ray-derived molecular electrostatic potential maps with docking simulations (e.g., AutoDock Vina) to identify critical hydrogen bonds (e.g., NH···Br interactions) .
- Polymorph Screening: Recrystallize the hydrobromide salt in solvents of varying polarity to assess if alternate crystal forms (e.g., hydrates) alter solubility or bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
